molecular formula C17H18N2O6S B2699876 6-ethyl 3-methyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-17-0

6-ethyl 3-methyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2699876
CAS No.: 864926-17-0
M. Wt: 378.4
InChI Key: NUPFIOXHSAXFTI-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine ring system. Its structure includes:

  • Ethyl and methyl ester groups at positions 6 and 3, respectively.
  • A furan-2-amido substituent at position 2, introducing a heterocyclic aromatic moiety.
  • A partially hydrogenated bicyclic framework (4H,5H,6H,7H), which may influence conformational flexibility and binding interactions.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-3-24-17(22)19-7-6-10-12(9-19)26-15(13(10)16(21)23-2)18-14(20)11-5-4-8-25-11/h4-5,8H,3,6-7,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPFIOXHSAXFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carboxamide intermediate, which is then subjected to cyclization reactions to form the thieno[2,3-c]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the furan and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promising results in anticancer research . A recent study synthesized several thieno[2,3-c]pyridine derivatives and assessed their anticancer activities against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell viability and induced apoptosis in cancer cells through mechanisms distinct from traditional pathways .

Case Study: Anticancer Activity

  • Cell Lines Tested : MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), RKO (colorectal cancer).
  • Key Findings :
    • Compound 6i demonstrated potent inhibition against HSC3 (IC50 = 10.8 µM), T47D (IC50 = 11.7 µM), and RKO (IC50 = 12.4 µM).
    • Induced G2 phase arrest in the cell cycle, suggesting a novel mechanism of action.

Organic Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps usually include the condensation of furan derivatives with appropriate amines followed by cyclization to form the thieno[2,3-c]pyridine core. Subsequent esterification introduces ethyl and methyl groups at specific positions, enhancing solubility and biological activity.

Synthetic Routes

  • Condensation Reaction : Furan derivatives react with amines under acidic or basic conditions.
  • Cyclization : Formation of the thieno[2,3-c]pyridine ring.
  • Esterification : Introduction of ethyl and methyl groups for enhanced properties.

Materials Science Applications

Due to its unique structural features, this compound is also being explored for applications in materials science. Its ability to form stable complexes with metal ions can be utilized in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism by which 6-ethyl 3-methyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes or activation of signaling cascades that result in the desired biological response .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key References
6-Ethyl 3-methyl 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate -NH₂ (Amino group) C₁₂H₁₆N₂O₄S 284.33
6-Ethyl 3-methyl 2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate (BI61750) 2-Methylbenzamido C₂₀H₂₂N₂O₅S 402.46
3-Methyl 6-(phenylmethyl) 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate Phenylmethyl ester C₁₈H₂₀N₂O₄S 372.43
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Cyano and nitroaryl groups C₂₈H₂₇N₃O₇ 517.54
Key Observations:
  • Substituent Diversity : The furan-2-amido group in the target compound introduces a heteroaromatic ring with oxygen, contrasting with the methylbenzamido group in BI61750 (aromatic with methyl) or the phenylmethyl ester in . These differences influence electronic properties (e.g., electron-rich vs. electron-withdrawing effects) and steric bulk .
  • Molecular Weight: The target compound’s molecular weight is expected to fall between 284.33 (amino-substituted analog) and 402.46 (BI61750), depending on the furan-amido group’s contribution.

Physicochemical and Pharmacological Properties

Solubility and Polarity:
  • BI61750 (logP unlisted but higher molecular weight) may exhibit lower solubility than the target compound due to its aromatic bulk .
Thermal Stability:
  • Analogs like the tetrahydroimidazo[1,2-a]pyridine derivative () show melting points around 243–245°C, suggesting moderate thermal stability for the thienopyridine core .
Bioactivity:
  • Thienopyridine derivatives are explored as kinase inhibitors or antimicrobial agents. The furan-amido group’s oxygen atom could facilitate hydrogen bonding in biological targets, distinguishing it from non-heterocyclic analogs .

Biological Activity

6-Ethyl 3-methyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and therapeutic applications based on the latest research findings.

  • Molecular Formula : C17H19N3O6S
  • Molecular Weight : 393.4 g/mol
  • Structure : The compound features a thieno[2,3-c]pyridine core with multiple functional groups that contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to anti-inflammatory and anticancer effects.
  • Receptor Modulation : It may modulate the activity of receptors associated with pain and inflammation, thereby providing therapeutic benefits.

Antimicrobial Activity

Research has indicated that compounds similar to 6-ethyl 3-methyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds have shown effectiveness against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 15.62 µg/mL for broad-spectrum antibacterial activity .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties:

  • Cytokine Inhibition : Preliminary studies indicate that it may reduce the production of pro-inflammatory cytokines in cell cultures.
  • Animal Models : In vivo studies using animal models have demonstrated reduced inflammation markers when treated with similar thieno[2,3-c]pyridine derivatives.

Anticancer Potential

The unique structure of this compound also positions it as a candidate for anticancer drug development:

  • Cell Proliferation Studies : Research has shown that derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction.
  • Mechanistic Insights : The mechanism may involve modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies

StudyFindingsReference
Study on antimicrobial activityCompounds exhibited broad-spectrum activity with MIC values as low as 15.62 µg/mL
In vivo anti-inflammatory studyReduction in inflammation markers in animal models
Anticancer efficacyInduction of apoptosis in cancer cell lines

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